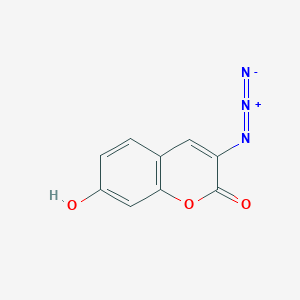

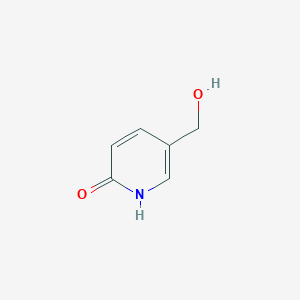

5,6-Diaminonicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5,6-diaminonicotinonitrile often involves straightforward methods that yield nitrogen-rich derivatives. For instance, derivatives of 1,2,4-triazoles and pyrazines have been synthesized to explore their energetic and fluorescent properties, respectively. The oxidative coupling reaction of 2,3-diamino-3-(phenylthio)acrylonitrile leads to the formation of new fluorescent chromophores, showcasing the compound's utility in synthesizing functional dye materials (Shirai et al., 1998).

Molecular Structure Analysis

X-ray analyses and semiempirical calculations have been pivotal in understanding the molecular structure of 5,6-diaminonicotinonitrile derivatives. For example, the structure and stability of energetic materials have been elucidated through these methods, revealing insights into their structural characteristics and how these contribute to their stability and energetic performance (Hueso-Ureña et al., 1997).

Chemical Reactions and Properties

5,6-Diaminonicotinonitrile undergoes various chemical reactions, leading to the formation of a wide range of compounds with significant properties. The reaction with diaminomaleonitrile, for instance, synthesizes 4-amino-5-iminopyrazoles, highlighting the compound's versatility in forming heterocyclic compounds (Aly et al., 2017). Additionally, its reaction with sulphamide and N-substituted sulphamides showcases its reactivity towards synthesizing thiadiazine dioxides, further emphasizing its chemical diversity (Alkorta et al., 1988).

Physical Properties Analysis

The physical properties of 5,6-diaminonicotinonitrile derivatives, such as their thermal and energetic performance, are often characterized using differential thermal analysis (DTA), X-ray analysis, and computational methods. These analyses provide valuable data on the compounds' stability, heats of formation, and energetic performance, which are crucial for their application in energetic materials (Fendt et al., 2011).

Applications De Recherche Scientifique

Energetic Materials Synthesis

5,6-Diaminonicotinonitrile derivatives have been explored for synthesizing a new class of highly dense energetic materials. Research has led to the development of compounds with high density, moderate to good thermal stability, acceptable oxygen balance, reasonable heat of formation, and excellent detonation properties. These compounds are considered potential candidates for explosive materials due to their superior detonation characteristics compared to traditional explosives like RDX (Thottempudi & Shreeve, 2011).

Heat-Resistant Explosives

Nitrogen-rich heterocyclic compounds, including derivatives of 5,6-Diaminonicotinonitrile, have shown promising backbones for creating high energy density compounds. These compounds exhibit remarkable thermal decomposition temperatures, high density, and low impact and friction sensitivities, making them suitable as heat-resistant explosives (Tang, He, Imler, Parrish, & Shreeve, 2019).

Electrochemical Oxidation Studies

The electrochemical oxidation of derivatives similar to 5,6-Diaminonicotinonitrile has been investigated for understanding their reaction pathways and potential applications in various fields, including the development of electrochemical sensors and devices (Owens & Dryhurst, 1977).

Catalytic Activity in Organic Synthesis

Chiral bidentate isonitrile–diaminocarbene palladium(II) complexes involving structures related to 5,6-Diaminonicotinonitrile have shown significant catalytic activity in various organic reactions. These complexes have been used in Suzuki–Miyaura cross-coupling and intermolecular asymmetric allylic alkylation (AAA) reactions, showing potential for applications in organic synthesis and pharmaceuticals (Knorn, Lutsker, & Reiser, 2015).

Environmental Remediation

Studies on the biodegradation and biotransformation of explosives highlight the potential of microbial and plant-based systems in remediating environments contaminated with energetic materials. Research in this area focuses on identifying and characterizing enzymes capable of degrading explosives, offering insights into the application of bioremediation techniques in managing pollutants (Rylott, Lorenz, & Bruce, 2011).

Propriétés

IUPAC Name |

5,6-diaminopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,8H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSZQUXILYAWCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615659 |

Source

|

| Record name | 5,6-Diaminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Diaminonicotinonitrile | |

CAS RN |

107238-27-7 |

Source

|

| Record name | 5,6-Diaminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)

![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile](/img/structure/B34539.png)

![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)

![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)